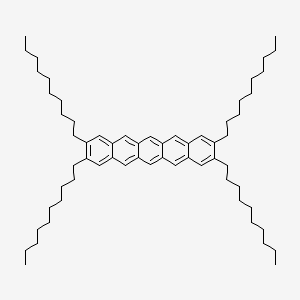
2,3,9,10-Tetrakis(decyl)pentacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,9,10-Tetrakis(decyl)pentacene is a derivative of pentacene, a polycyclic aromatic hydrocarbon consisting of five linearly-fused benzene rings. This compound is known for its enhanced solubility and stability, making it a valuable material in organic electronics, particularly in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetrakis(decyl)pentacene typically involves the functionalization of pentacene with decyl groups. One common method includes the use of a direct-reduction approach of quinone intermediates using a carbon tetrabromide-promoted Meerwein–Ponndorf–Verley reduction. This method yields the desired compound as a purple-red solid with high solubility in common organic solvents such as hexane, dichloromethane, benzene, acetone, methanol, and ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process typically includes steps such as purification through column chromatography and recrystallization to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,9,10-Tetrakis(decyl)pentacene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the pentacene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pentacene derivatives, quinones, and hydroquinones, which have distinct properties and applications in organic electronics and materials science .
Applications De Recherche Scientifique
2,3,9,10-Tetrakis(decyl)pentacene has several scientific research applications:
Organic Electronics: Used in the fabrication of OFETs and OPVs due to its high charge mobility and stability.
Material Science: Employed in the development of new organic semiconductors with enhanced solubility and processability.
Chemical Sensors: Utilized in the design of chemical sensors for detecting various analytes due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2,3,9,10-Tetrakis(decyl)pentacene in organic electronics involves its ability to transport charge efficiently. The decyl groups enhance solubility and prevent aggregation, allowing for better film formation and charge mobility. The compound interacts with molecular targets such as electrodes and other organic materials, facilitating charge transfer and improving device performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,9,10-Tetrakis(trimethylsilyl)pentacene
- 2,3,9,10-Tetrakis(phenyl)pentacene
- 2,3,9,10-Tetrakis(butyl)pentacene
Uniqueness
2,3,9,10-Tetrakis(decyl)pentacene is unique due to its long decyl chains, which significantly enhance its solubility in organic solvents compared to other derivatives. This property makes it particularly suitable for solution-based processing techniques, reducing the cost and complexity of device fabrication .
Propriétés
Numéro CAS |
499138-98-6 |
|---|---|
Formule moléculaire |
C62H94 |
Poids moléculaire |
839.4 g/mol |
Nom IUPAC |
2,3,9,10-tetrakis-decylpentacene |
InChI |
InChI=1S/C62H94/c1-5-9-13-17-21-25-29-33-37-51-41-55-45-59-49-61-47-57-43-53(39-35-31-27-23-19-15-11-7-3)54(40-36-32-28-24-20-16-12-8-4)44-58(57)48-62(61)50-60(59)46-56(55)42-52(51)38-34-30-26-22-18-14-10-6-2/h41-50H,5-40H2,1-4H3 |
Clé InChI |
PRVLRFFONYOPCO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC2=CC3=CC4=CC5=CC(=C(C=C5C=C4C=C3C=C2C=C1CCCCCCCCCC)CCCCCCCCCC)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Benzenesulfinyl)-1-iodoethenyl]cyclohexan-1-ol](/img/structure/B14249685.png)

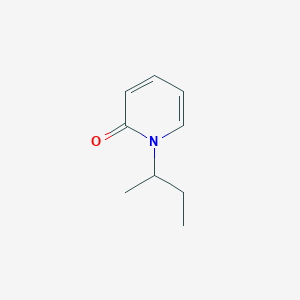

![3'-O-[tert-Butyl(dimethyl)silyl]-2'-deoxy-5-prop-2-en-1-yluridine](/img/structure/B14249711.png)
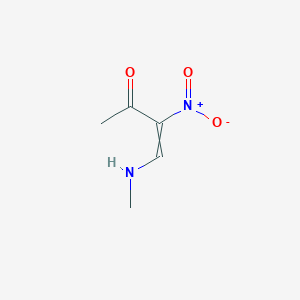
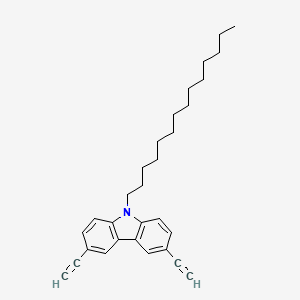
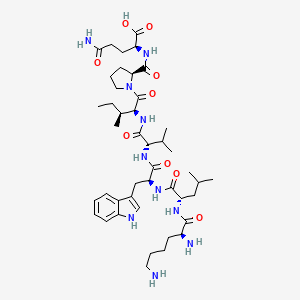
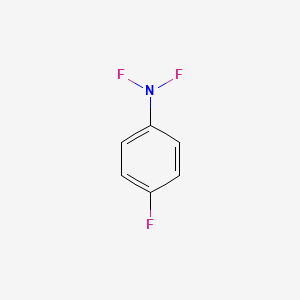
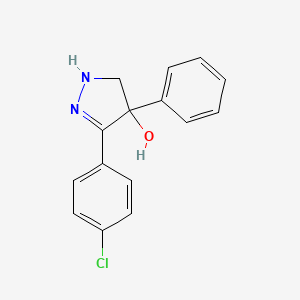
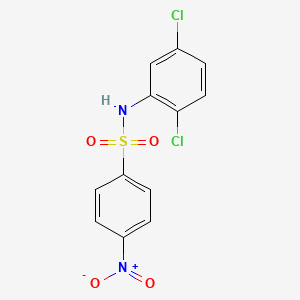
![Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane](/img/structure/B14249740.png)


